(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole-containing compounds under basic or acidic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic or heterocyclic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may exhibit unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets. These differences can be attributed to the presence of the p-tolyl group and the specific arrangement of functional groups within the molecule.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-2-4-14(5-3-13)17-11-26-20(23-17)15(9-21)10-22-16-6-7-18-19(8-16)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGBFYMSRDEKU-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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